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Compound of Interest

Compound Name: N-cyclopentyl-1H-pyrazol-4-amine

Cat. No.: B3214975

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of N-cyclopentyl-1H-
pyrazol-4-amine, a heterocyclic compound featuring a pyrazole core. Pyrazole derivatives are
of significant interest in medicinal chemistry due to their wide range of biological activities,
including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This guide
details the chemical structure, physicochemical properties, a representative synthesis protocol,
and the broader biological context of this compound class, serving as a foundational resource
for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

N-cyclopentyl-1H-pyrazol-4-amine is a small molecule characterized by a cyclopentyl group
attached to the amine on a pyrazole ring. Its fundamental properties, derived from
computational models, are summarized below.

Table 1: Chemical Identifiers and Computed Properties
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Identifier/Property Value Source
Molecular Formula C8H13N3 PubChemLite[6]
Molecular Weight 151.21 g/mol -
Monoisotopic Mass 151.11095 Da PubChemlLite[6]
N-cyclopentyl-1H-pyrazol-4-
IUPAC Name _y PEMYZRY --
amine
Canonical SMILES C1CCC(C1)NC2=CNN=C2 PubChemLite[6]
INChl=1S/C8H13N3/c1-2-4-
InChl 7(3-1)11-8-5-9-10-6-8/h5- PubChemLite[6]
7,11H,1-4H2,(H,9,10)
POUUKMBAVCQZGG- .
InChlKey PubChemlLite[6]

UHFFFAOYSA-N

| Predicted XlogP | 1.5 | PubChemLite[6] |

Table 2: Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (A?)
[M+H]+ 152.11823 131.5
[M+Na]+ 174.10017 137.0
[M-H]- 150.10367 133.8
[M+NH4]+ 169.14477 151.9
[M+K]+ 190.07411 134.8

Data sourced from PubChemlLite, calculated using CCSbase.[6]

Chemical Structure Visualization

The two-dimensional structure of N-cyclopentyl-1H-pyrazol-4-amine highlights the fusion of

the five-membered cyclopentyl ring with the five-membered aromatic pyrazole ring via an
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amine bridge.
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2D structure of N-cyclopentyl-1H-pyrazol-4-amine.

Experimental Protocols: Representative Synthesis

While a specific protocol for N-cyclopentyl-1H-pyrazol-4-amine is not readily available in
public literature, a general and robust method for synthesizing N-substituted pyrazoles involves
the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[4] A
plausible route for a related compound, N-alkyl pyrazoles, starts from primary amines.[7]
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Principle: The synthesis of the pyrazole core is often achieved by reacting a hydrazine

derivative with a B-diketone or a compound with similar reactivity.[4] To achieve the desired N-

cyclopentyl-4-amino substitution pattern, a multi-step synthesis would likely be required,

potentially involving a protected 4-aminopyrazole intermediate followed by alkylation with a

cyclopentyl halide or reductive amination with cyclopentanone.

A General Protocol for N-Alkylation of Pyrazoles:

Starting Materials: 4-Amino-1H-pyrazole (or a protected version), cyclopentyl bromide, a
suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g.,
DMF, Acetonitrile).

Reaction Setup: To a solution of the 4-aminopyrazole in the chosen solvent, the base is
added portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

Addition of Alkylating Agent: Cyclopentyl bromide is added dropwise to the stirring
suspension.

Reaction Conditions: The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several
hours (typically 4-24 hours) until TLC or LC-MS analysis indicates the consumption of the
starting material.

Work-up: The reaction mixture is cooled to room temperature, quenched with water, and
extracted with an organic solvent (e.g., ethyl acetate).

Purification: The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude
product is then purified by column chromatography on silica gel to yield the N-cyclopentyl-
1H-pyrazol-4-amine.
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General workflow for the synthesis of N-substituted pyrazoles.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6017056/
https://www.benchchem.com/product/b3214975?utm_src=pdf-body
https://www.benchchem.com/product/b3214975?utm_src=pdf-body
https://www.benchchem.com/product/b3214975?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3214975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Biological Activity and Therapeutic Potential

The pyrazole nucleus is a prominent scaffold in many pharmacologically active compounds.[4]
Derivatives have demonstrated a wide spectrum of biological activities.

Known Activities of Pyrazole-Containing Compounds:

o Anti-inflammatory: Celecoxib, a well-known NSAID, features a pyrazole ring and functions as
a selective COX-2 inhibitor.[4]

o Anticancer: Pyrazole derivatives have been developed as inhibitors of various protein
kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cell cycle
regulation.[8] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer
cells.

» Antimicrobial and Antifungal: Numerous studies have reported the efficacy of pyrazole
derivatives against various bacterial and fungal strains.[2][3]

Given the established role of pyrazole scaffolds as kinase inhibitors, N-cyclopentyl-1H-
pyrazol-4-amine could be a candidate for screening in anticancer drug discovery programs. A
logical workflow for such an investigation is outlined below.
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Logical workflow for evaluating pyrazole derivatives as kinase inhibitors.
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This workflow illustrates the progression from initial in vitro screening of the compound against
a panel of kinases to mechanistic studies in cancer cell lines and eventual preclinical
development.[8] Such a process is fundamental in identifying and validating novel therapeutic
candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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